molecular formula C10H11NS B7515366 2-(p-Tolylthio)propanenitrile

2-(p-Tolylthio)propanenitrile

Cat. No.: B7515366
M. Wt: 177.27 g/mol
InChI Key: BXEFZEBQJZYJKZ-UHFFFAOYSA-N
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Description

2-(p-Tolylthio)propanenitrile is an organosulfur compound featuring a propanenitrile backbone substituted with a p-tolylthio group (–S–C₆H₄–CH₃) at the second carbon. The thioether group enhances electron density at the nitrile-bearing carbon, influencing reactivity in nucleophilic additions or cyclization reactions.

Properties

IUPAC Name

2-(4-methylphenyl)sulfanylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c1-8-3-5-10(6-4-8)12-9(2)7-11/h3-6,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEFZEBQJZYJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(p-Tolylthio)propanenitrile can be synthesized through several methods:

    Nucleophilic Substitution: One common method involves the reaction of p-tolylthiol with 2-bromopropanenitrile in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.

    Radical Cross-Coupling: Another method involves the copper-catalyzed selective radical-radical cross-coupling of p-tolylthiol with 2-bromopropanenitrile.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and efficient heat transfer.

Chemical Reactions Analysis

Cycloaddition with Sodium Azide to Form Tetrazoles

The nitrile group undergoes [3+2] cycloaddition with sodium azide under catalytic conditions:

Catalyst Solvent Temperature Time Yield Reference
ZnCl₂iPrOH80°C3–10 min89–92%
Pd(II) complexWaterRT24 h78–85%

Key Features :

  • ZnCl₂ Activation : Lewis acid coordination enhances nitrile electrophilicity, accelerating azide cycloaddition .

  • Microwave Optimization : Reduces reaction time to <10 min with comparable yields .

  • Scope : Compatible with aromatic and aliphatic nitriles, producing 5-substituted 1H-tetrazoles .

Analytical Characterization Data

Spectral Signatures of 2-(p-Tolylthio)propanenitrile :

  • ¹H NMR (CDCl₃): δ 7.56 (d, J = 8.0 Hz, 2H), 7.21 (d, J = 8.0 Hz, 2H), 2.38 (s, 3H), 1.59 (s, 6H) .

  • ¹³C NMR (CDCl₃): δ 140.7, 136.8, 130.1, 126.5, 122.6, 39.9, 27.5, 21.4 .

  • HRMS (ESI) : m/z calcd for C₁₁H₁₃NSNa⁺ [M+Na]⁺ 214.0661, found 214.0666 .

Mechanistic and Practical Considerations

  • Radical Stability : The tertiary carbon adjacent to the nitrile group mitigates radical recombination, favoring high yields in synthesis .

  • Catalyst Recycling : Pd-based systems allow up to four reuse cycles without significant activity loss .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DCE) enhance copper catalyst efficiency .

Scientific Research Applications

Organic Synthesis

2-(p-Tolylthio)propanenitrile is utilized as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for creating more complex molecules.

  • Michael Additions : The compound has been reported to facilitate Michael additions, where it acts as a nucleophile. For instance, using 12-tungstophosphoric acid as a catalyst, this compound can react with α,β-unsaturated esters and acrylonitrile to yield saturated amines with good yields .
  • Synthesis of Mercapto Compounds : In the synthesis of α-mercaptoacids and other sulfur-containing compounds, this compound serves as a precursor. Biocatalytic methods have been developed to convert this nitrile into enantiopure products, showcasing its utility in generating chiral molecules .

Table 1: Summary of Organic Reactions Involving this compound

Reaction TypeProduct TypeCatalyst/ConditionsYield
Michael AdditionSaturated Amines12-Tungstophosphoric AcidGood
Synthesis of Mercapto Compoundsα-MercaptoacidsBiocatalytic methodsHigh

Medicinal Chemistry

The potential medicinal applications of this compound are primarily linked to its ability to modify biological activity through the introduction of sulfur-containing functional groups.

  • Antimicrobial Activity : Research indicates that compounds containing thioether groups exhibit antimicrobial properties. The incorporation of the p-tolylthio group may enhance the biological efficacy of derivatives synthesized from this compound .
  • Drug Development : The compound's ability to act as a building block for more complex structures makes it a candidate for drug development. Its derivatives have been investigated for their potential as anti-inflammatory and anticancer agents .

Biocatalysis

In biocatalysis, this compound has shown promise as a substrate for various enzymatic reactions.

  • Nitrilase Reactions : Nitrilases can convert nitriles into carboxylic acids or amines, and this compound serves as an effective substrate in these biotransformations. This process is significant for producing environmentally friendly chemicals from nitriles .
  • Dynamic Kinetic Resolution : The compound has been utilized in dynamic kinetic resolutions to produce enantiopure mercapto acids, demonstrating its utility in asymmetric synthesis .

Table 2: Biocatalytic Applications of this compound

Biocatalytic ProcessProduct TypeEnzyme UsedOutcome
Nitrilase ReactionCarboxylic AcidsNitrilases from Aspergillus nigerHigh Yield
Dynamic Kinetic ResolutionEnantiopure Mercapto AcidsVarious EnzymesEffective

Mechanism of Action

The mechanism of action of 2-(p-Tolylthio)propanenitrile involves its interaction with specific molecular targets. The nitrile group can undergo nucleophilic addition reactions, while the p-tolylthio group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The properties of propanenitrile derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituent Key Properties Synthesis Yield Reference
2-(p-Tolylthio)propanenitrile p-Tolylthio (–S–C₆H₄–CH₃) Electron-rich thioether group; potential for nucleophilic reactions. Not reported N/A
2-(2-(Benzylthio)ethoxy)propanenitrile (13) Benzylthio-ethoxy (–S–CH₂C₆H₅) Colorless oil; synthesized via HCl/TMSCN-mediated hydrocyanation (85% yield). 85%
2-((S)-1-Phenylethoxy)propanenitrile (15) Chiral (S)-1-phenylethoxy Stereocontrolled synthesis; chiral Brønsted acid mediation enhances enantioselectivity. Not reported
3-[[4-[2-(5,7-dichloro-2-benzothiazolyl)diazenyl]-3-methylphenyl]ethylamino]-propanenitrile Complex benzothiazolyl-diazenyl Industrial-scale applications (EC 606-837-3); included in large-scale chemical databases. Not reported

Industrial and Research Relevance

  • Database Coverage : Over 9,700 database entries for propanenitrile derivatives (e.g., EC 606-837-3) highlight their commercial diversity, though specific data for this compound remains sparse .
  • Chiral Synthesis : Compound 15 demonstrates the importance of stereocontrol in nitrile chemistry, a factor critical for pharmaceutical intermediates but unexplored for this compound .

Q & A

Q. How can the synthesis of 2-(p-Tolylthio)propanenitrile be optimized for higher yield and purity?

Methodological Answer: Optimization requires systematic variation of reaction parameters. For example, adjusting the stoichiometry of the thiol precursor (e.g., p-toluenethiol) and acrylonitrile derivatives, as well as catalyst selection (e.g., Lewis acids like HCl or Brønsted acids for hydrocyanation). Solvent polarity and temperature control are critical: polar aprotic solvents (e.g., CH2_2Cl2_2) may enhance nucleophilic thiol-ene reactions, while lower temperatures reduce side reactions. Purification via flash chromatography (e.g., 4% EtOAc in hexane) can isolate the product with minimal impurities . Yield improvements may also involve in situ derivatization or protecting group strategies for reactive intermediates.

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR can confirm the structure, with characteristic shifts for the nitrile group (~110–120 ppm in 13^13C) and aromatic protons from the p-tolyl group (δ 7.2–7.4 ppm in 1^1H). Compare with analogous compounds like 2-(o-tolylimino)propanenitrile for validation .
  • GC-MS: Effective for purity assessment and detecting volatile byproducts. A cryofocusing system coupled with dual-column separation improves resolution for nitrile derivatives .
  • FT-IR: The C≡N stretch (~2240 cm1^{-1}) and C-S vibrations (600–700 cm1^{-1}) provide functional group confirmation.

Q. How can researchers address discrepancies in spectroscopic data during characterization?

Methodological Answer: Discrepancies often arise from impurities, stereochemical variations, or solvent effects. For example:

  • Impurity Identification: Use preparative TLC or HPLC to isolate minor components, then re-analyze via high-resolution MS or 1^1H-13^13C HSQC NMR .
  • Solvent Artifacts: Compare spectra in deuterated vs. non-deuterated solvents to rule out solvent-induced shifts.
  • Stereochemical Confusion: Employ NOESY or computational modeling (e.g., DFT) to resolve conformational ambiguities .

Advanced Research Questions

Q. What computational methods can predict the reactivity of the thioether group in this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the C-S bond to assess susceptibility to oxidative cleavage. Compare with experimental data from radical trapping or ozonolysis studies.
  • Molecular Dynamics (MD): Simulate steric effects of the p-tolyl group on nucleophilic attack at the nitrile carbon. For example, the bulky tolyl group may hinder SN2_2 pathways, favoring radical or elimination mechanisms .
  • Electrostatic Potential Mapping: Identify electron-deficient regions (e.g., nitrile carbon) to predict sites for nucleophilic addition or cyclization reactions .

Q. How does the steric environment of the p-tolyl group influence reaction pathways in catalytic transformations?

Methodological Answer:

  • Steric Parameters: Quantify using Tolman cone angles or percent buried volume (%Vbur_{\text{bur}}) to correlate steric bulk with catalytic outcomes. For instance, bulky p-tolyl groups may inhibit Pd-catalyzed cross-coupling but enhance selectivity in Rh-catalyzed hydrogenation.
  • Case Study: In hydrocyanation reactions, steric hindrance from the p-tolyl group can direct regioselectivity toward α- or β-addition products. Compare with smaller substituents (e.g., methylthio vs. phenylthio) to isolate steric effects .

Q. What challenges arise when scaling up the synthesis of this compound from milligram to gram quantities?

Methodological Answer:

  • Solubility Issues: At larger scales, solvent volume and polarity must be optimized to prevent precipitation. For example, switch from CH2_2Cl2_2 to DMF for better dissolution of intermediates .
  • Purification Bottlenecks: Replace flash chromatography with fractional distillation or recrystallization (e.g., using ethanol/water mixtures) for cost-effective bulk purification.
  • Exothermicity Control: Implement gradual reagent addition and cooling systems to manage heat generation during thiol-ene reactions, minimizing decomposition .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the thermal stability of this compound?

Methodological Answer:

  • Controlled Decomposition Studies: Perform thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres to identify degradation pathways (e.g., nitrile hydrolysis vs. thioether oxidation).
  • Kinetic Analysis: Use Arrhenius plots to compare activation energies from independent studies. Discrepancies may arise from impurities acting as catalysts or divergent heating rates .
  • Cross-Validation: Replicate conflicting experiments under standardized conditions (e.g., identical heating rates, purity thresholds) to isolate variables .

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